(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, including the formation of the benzothiazole ring, the introduction of the ethoxy and fluorophenyl groups, and the final assembly of the pyrrolidine-2,3-dione core. Common synthetic methods include:
Cyclization Reactions: Formation of the benzothiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxy and fluorophenyl groups via nucleophilic substitution.
Condensation Reactions: Formation of the pyrrolidine-2,3-dione core through condensation of suitable intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of the ethoxy or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Vanillin acetate .
Uniqueness
What sets (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H19FN2O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19FN2O5S/c1-3-32-16-9-10-17-19(12-16)34-25(27-17)28-21(14-5-7-15(26)8-6-14)20(23(30)24(28)31)22(29)18-11-4-13(2)33-18/h4-12,21,30H,3H2,1-2H3 |
InChI Key |
YIMGQPAPBAOEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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